3-氯丙-1-烯-2-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

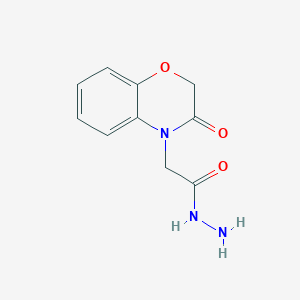

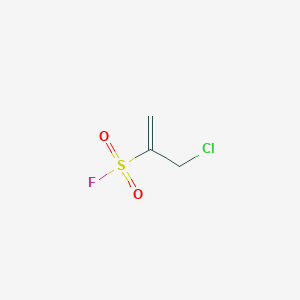

3-Chloroprop-1-ene-2-sulfonyl fluoride is a chemical compound with the formula C3H4ClFO2S . It has a molecular weight of 158.58 g/mol . It is offered by several suppliers for research and development purposes .

Synthesis Analysis

The synthesis of compounds similar to 3-Chloroprop-1-ene-2-sulfonyl fluoride has been reported in the literature. For example, a simple, efficient, and mild reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with amines was developed, affording a variety of highly functionalized enaminyl sulfonyl fluorides in good to excellent yields .Molecular Structure Analysis

The molecular structure of 3-Chloroprop-1-ene-2-sulfonyl fluoride consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms .科学研究应用

1. Stereoselective Construction of Enaminyl Sulfonyl Fluorides A simple, efficient, and mild reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with amines was developed, affording a variety of highly functionalized enaminyl sulfonyl fluorides in good to excellent yields (56–96%). This transformation features a broad substrate scope, high atom economy, operational simplicity and up to 100% stereoselectivity .

Medicinal Chemistry

The stereoselective construction of enaminyl sulfonyl fluorides can provide great application value in medicinal chemistry. The high atom economy and operational simplicity of the process make it a valuable tool for the synthesis of complex molecules .

Chemical Biology

The stereoselective construction of enaminyl sulfonyl fluorides also has significant implications in the field of chemical biology. The broad substrate scope and high stereoselectivity of the process allow for the synthesis of a wide range of biologically active compounds .

Drug Discovery

The process of creating highly functionalized enaminyl sulfonyl fluorides using 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) has great application value in drug discovery. The high yields and stereoselectivity of the process make it an efficient method for the synthesis of potential drug candidates .

5. Derivative Studies on 2-Alkyl Substituted Vinyl Sulfonyl Fluoride 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) is used in the construction of 2-alkyl substituted vinyl sulfonyl fluoride. This process is used in the study of various derivatives of vinyl sulfonyl fluoride .

Photochemical Reactions

2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) is used in photochemical reactions. These reactions are carried out under specific conditions, such as under an argon atmosphere and specific light sources .

作用机制

Target of Action

The primary target of 3-Chloroprop-1-ene-2-sulfonyl fluoride is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They play a crucial role in biochemistry and drug discovery, serving as key building blocks in the synthesis of complex molecules.

Mode of Action

3-Chloroprop-1-ene-2-sulfonyl fluoride interacts with amines through a simple, efficient, and mild reaction . This interaction results in the formation of highly functionalized enaminyl sulfonyl fluorides . The transformation features a broad substrate scope, high atom economy, operational simplicity, and up to 100% stereoselectivity .

Biochemical Pathways

The interaction of 3-Chloroprop-1-ene-2-sulfonyl fluoride with amines affects the biochemical pathways involved in the synthesis of enaminyl sulfonyl fluorides . These fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Result of Action

The result of the action of 3-Chloroprop-1-ene-2-sulfonyl fluoride is the production of a variety of highly functionalized enaminyl sulfonyl fluorides . These fluorides can provide great application value in medicinal chemistry, chemical biology, and drug discovery .

Action Environment

The action of 3-Chloroprop-1-ene-2-sulfonyl fluoride is influenced by various environmental factors. For instance, the reaction with amines is mild and efficient, suggesting that it can be carried out under a variety of conditions . .

属性

IUPAC Name |

3-chloroprop-1-ene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClFO2S/c1-3(2-4)8(5,6)7/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLHGBUHYGRIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroprop-1-ene-2-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2995708.png)

![N-[4-[2-(Dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide](/img/structure/B2995709.png)

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2995710.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide](/img/structure/B2995712.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2995714.png)

![N-Ethyl-N-[2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2995717.png)

![N-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2995718.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2995727.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2995728.png)

![6-[(4-nitrobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2995729.png)

![7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2995730.png)